2,5-Pyrrolidinedione, 1-(trimethylsilyl)-
Overview
Description
2,5-Pyrrolidinedione, 1-(trimethylsilyl)- is a silicon-based organic compound with the molecular formula C7H13NO2Si and a molecular weight of 171.27 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Pyrrolidinedione, 1-(trimethylsilyl)- can be synthesized through the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through various techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(trimethylsilyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the trimethylsilyl group into various molecules.
Biology: The compound is used in biochemical studies to modify biomolecules and study their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- involves its ability to interact with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 1-(trimethylsilyl)- can be compared with other similar compounds such as:
2,5-Pyrrolidinedione, 1-(methyl)-: This compound has a methyl group instead of a trimethylsilyl group, resulting in different chemical properties and reactivity.
2,5-Pyrrolidinedione, 1-(ethyl)-: The presence of an ethyl group instead of a trimethylsilyl group also leads to variations in chemical behavior and applications.
The uniqueness of 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts specific chemical properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-trimethylsilylpyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2Si/c1-11(2,3)8-6(9)4-5-7(8)10/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWVMABNHZEMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470239 | |
Record name | 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13247-98-8 | |
Record name | 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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